N-(4-methoxyphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
Description
N-(4-Methoxyphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a structurally complex acetamide derivative characterized by:
- A 5-methyl-2-isopropylphenoxy moiety linked via an acetamide bridge, introducing steric bulk and lipophilicity. This compound’s unique architecture enables diverse interactions with biological targets, including enzymes and receptors, making it a candidate for pharmacological and materials science research .
Properties
Molecular Formula |
C19H23NO3 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C19H23NO3/c1-13(2)17-10-5-14(3)11-18(17)23-12-19(21)20-15-6-8-16(22-4)9-7-15/h5-11,13H,12H2,1-4H3,(H,20,21) |
InChI Key |
VEQGMGPQAJVTGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves the following steps:
Formation of the Phenoxyacetamide Moiety: This can be achieved by reacting 5-methyl-2-(propan-2-yl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form the phenoxyacetic acid intermediate.
Amidation Reaction: The phenoxyacetic acid intermediate is then reacted with 4-methoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to further oxidation products.
Reduction: The acetamide group can be reduced to an amine under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Hydroxylated derivatives or quinones.
Reduction: Amines or alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide may have various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study enzyme interactions or receptor binding.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals or as a component in formulations.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The methoxy and phenoxy groups could facilitate binding to hydrophobic pockets, while the acetamide group might form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s functional groups and substituent arrangement differentiate it from related acetamide derivatives. Below is a detailed analysis:
Structural and Functional Group Comparisons
Mechanistic and Reactivity Differences
- Quinazoline Sulfonyl Derivatives: The sulfonyl and quinazoline groups in compound 38 (Table 1) enable stronger interactions with ATP-binding pockets in kinases, leading to superior anticancer activity compared to the target compound’s phenoxy-acetamide framework .
- Oxadiazole-Containing Analogues : The 1,2,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, improving pharmacokinetic profiles in antimicrobial studies .
- Benzoxazole Derivatives : The benzoxazole moiety introduces fluorescence properties absent in the target compound, expanding applications into biosensing and photodynamic therapy .
Substituent Position and Bioactivity
- Methoxy Group Position : Compounds like N-(5-Bromo-4-fluoro-2-methylphenyl)acetamide demonstrate that halogen and methyl substituent positions significantly alter reactivity and bioactivity. For example, bromo/fluoro groups enhance electrophilic substitution rates compared to the target’s methoxy/isopropyl groups .
- Isopropyl vs. Ethoxy Groups: Replacing the isopropyl group with ethoxy (e.g., 2-((4-ethoxyphenyl)amino)-2-phenyl-N-propylacetamide) reduces steric hindrance, increasing solubility but decreasing receptor-binding specificity .
Unique Advantages of N-(4-Methoxyphenyl)-2-[5-Methyl-2-(Propan-2-yl)Phenoxy]Acetamide
- Balanced Lipophilicity : The isopropyl and methyl groups optimize membrane permeability without excessive hydrophobicity, a critical factor in CNS drug design .
- Synergistic Functional Groups: The methoxyphenyl and phenoxy moieties create a dual electron-donating/withdrawing effect, enhancing stability in oxidative environments .
- Versatile Synthetic Platform : The acetamide bridge allows facile modifications, enabling derivatives with tailored properties for specific applications (e.g., anticancer, antimicrobial) .
Biological Activity
N-(4-methoxyphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article delves into its biological activity, exploring its mechanisms, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a methoxy group and a phenoxy moiety, which are critical for its biological activity.
Research indicates that the phenoxy group plays a significant role in the biological activity of this compound. It is known to interact with various biological targets, including:
- N-Methyl-D-aspartate receptors (NMDARs) : The phenoxy moiety enhances π–π interactions with receptor subunits, contributing to neuroprotective effects in models of neurodegeneration .
- Histone Deacetylases (HDACs) : The compound exhibits inhibitory activity against HDACs, which is linked to its anticancer properties .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | 3.84 ± 0.54 | Induces G2/M phase arrest and apoptosis |
| Huh7 (hepatocellular carcinoma) | 5.67 ± 0.57 | Downregulates MMP-2 and MMP-9, impairs migration |
| PC-3 (prostate cancer) | 5.96 | Triggers intrinsic apoptotic pathway |
| A549 (lung cancer) | 7.90 | Induces apoptotic cell death |
| K-562 (leukemia) | 7.71 | Triggers apoptosis via intrinsic pathway |
These results indicate that the compound possesses significant anticancer activity across multiple cell lines.
Neuroprotective Effects
In models of NMDA-lesion-induced damage, the compound demonstrated a reduction in neurodegeneration within the dorsal hippocampus, highlighting its potential as a neuroprotective agent .
Case Studies
A notable study involved testing the compound's efficacy against HepG2 cells, where it exhibited an IC50 value of 3.84 µM, significantly lower than standard chemotherapeutics such as Etoposide and Doxorubicin . The compound's mechanism was linked to apoptosis induction through both intrinsic and extrinsic pathways.
Another case study focused on its effects on prostate cancer cells (PC-3), where it was found to activate apoptotic pathways effectively, suggesting a promising avenue for therapeutic development in prostate cancer treatments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
